molecular formula C15H23Cl2N3O2 B6004223 N-(2,4-dimethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride

N-(2,4-dimethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride

カタログ番号 B6004223
分子量: 348.3 g/mol
InChIキー: RWWAKIOLFVEHFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-dimethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride, commonly known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIBA is a selective dopamine D3 receptor antagonist that has been shown to have a wide range of biochemical and physiological effects. In

作用機序

DIBA acts as a selective antagonist of dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical regions of the brain. By blocking the activity of these receptors, DIBA can modulate the release of dopamine and other neurotransmitters, which in turn can affect various physiological and behavioral processes.
Biochemical and Physiological Effects
DIBA has been shown to have a wide range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of synaptic plasticity, and the modulation of neuroinflammation. DIBA has also been shown to have potential therapeutic effects in the treatment of addiction, depression, and other psychiatric disorders.

実験室実験の利点と制限

One of the major advantages of DIBA is its selectivity for dopamine D3 receptors, which allows for specific modulation of these receptors without affecting other dopamine receptors. However, DIBA also has some limitations, including its relatively low potency and its potential for off-target effects.

将来の方向性

There are many potential future directions for the study of DIBA and its applications in scientific research. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have improved therapeutic efficacy in the treatment of addiction, depression, and other psychiatric disorders. Another area of interest is the investigation of the potential role of dopamine D3 receptors in other physiological and pathological conditions, such as Parkinson's disease and schizophrenia. Overall, the study of DIBA and its effects on dopamine D3 receptors has the potential to provide valuable insights into the mechanisms underlying various physiological and behavioral processes, and could lead to the development of novel therapeutic interventions for a range of psychiatric and neurological disorders.

合成法

The synthesis of DIBA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the protection of the amine group of propan-1-amine using a benzyl group. This is followed by the reaction of the protected amine with 2,4-dimethoxybenzaldehyde in the presence of a base to form the imine intermediate. The imine intermediate is then reduced using sodium borohydride to form the amine product, which is further purified by recrystallization and acidification to obtain the dihydrochloride salt of DIBA.

科学的研究の応用

DIBA has been extensively studied for its potential applications in scientific research. One of the major applications of DIBA is in the field of neuroscience, where it has been used to study the role of dopamine D3 receptors in various physiological and pathological conditions. DIBA has also been used to investigate the potential therapeutic effects of dopamine D3 receptor antagonists in the treatment of addiction, depression, and other psychiatric disorders.

特性

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.2ClH/c1-19-14-5-4-13(15(10-14)20-2)11-16-6-3-8-18-9-7-17-12-18;;/h4-5,7,9-10,12,16H,3,6,8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWAKIOLFVEHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCCN2C=CN=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。